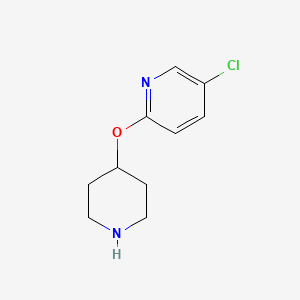

5-Chloro-2-(piperidin-4-yloxy)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZYBOJPLHNYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460500 | |

| Record name | 5-Chloro-2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-44-9 | |

| Record name | 5-Chloro-2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(piperidin-4-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Piperidin 4 Yloxy Pyridine and Its Precursors

Established Reaction Pathways for the Construction of the 2-Aryloxypyridine Moiety

The formation of the ether bond between the pyridine (B92270) and piperidine (B6355638) rings is a critical step in the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine. Two principal methods, Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction, have been effectively employed for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a widely utilized and efficient method for the synthesis of this compound. This reaction typically involves the displacement of a halide, most commonly chloride, from an electron-deficient pyridine ring by an alkoxide nucleophile. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this reaction, particularly at the C2 and C4 positions.

In a common approach, 2,5-dichloropyridine (B42133) serves as the electrophilic partner, reacting with a protected or unprotected 4-hydroxypiperidine (B117109). The reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to generate the piperidin-4-oxide nucleophile in situ. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction.

For instance, the reaction of 2,5-dichloropyridine with N-Boc-4-hydroxypiperidine in the presence of sodium hydride in DMF at elevated temperatures affords the N-Boc protected intermediate, which can then be deprotected under acidic conditions to yield the final product.

Table 1: Examples of SNAr Reactions for the Synthesis of this compound and its Precursors

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,5-Dichloropyridine | N-Boc-4-hydroxypiperidine | NaH | DMF | 80 | Not specified | Patent Data |

| 2,5-Dichloropyridine | 4-Hydroxypiperidine | NaH | DMF | Not specified | Good | Patent Data |

| 2,5-Dichloropyridine | 1-benzyl-4-hydroxypiperidine | NaH | THF | Reflux | 75 | Patent Data |

Mitsunobu Reaction for O-Alkylation with Piperidin-4-ol

The Mitsunobu reaction provides an alternative and mild method for the formation of the ether linkage, particularly when the SNAr approach is not feasible or gives low yields. This reaction involves the condensation of an alcohol and a nucleophile, in this case, 5-chloro-2-hydroxypyridine (B146416) and 4-hydroxypiperidine, respectively, in the presence of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A key advantage of the Mitsunobu reaction is that it proceeds under neutral conditions and often with inversion of configuration at the alcohol stereocenter, which can be crucial in the synthesis of chiral molecules. For the synthesis of this compound, the reaction would involve treating a mixture of 5-chloro-2-hydroxypyridine and a suitably N-protected 4-hydroxypiperidine with PPh₃ and DEAD in an appropriate solvent like THF.

While specific examples for the direct synthesis of this compound using the Mitsunobu reaction are less commonly reported in readily accessible literature, the methodology is a standard and reliable tool for the formation of aryl ethers and is applicable in this context.

Derivatization and Functionalization of the Piperidine Ring in this compound

The secondary amine of the piperidine ring in this compound offers a versatile handle for further functionalization. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

N-Alkylation and N-Acylation Strategies

N-alkylation of the piperidine nitrogen can be readily achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions. Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine, and solvents like DMF, acetonitrile, or dichloromethane (B109758) are frequently used.

N-acylation is another common derivatization strategy, where an acyl group is introduced onto the piperidine nitrogen. This is typically accomplished by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. These reactions are often performed at room temperature and provide the corresponding N-acyl derivatives in good yields.

Table 2: Examples of N-Alkylation and N-Acylation of this compound

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Benzyl bromide | K₂CO₃ | DMF | 1-Benzyl-5-chloro-2-(piperidin-4-yloxy)pyridine | Not specified | General Method |

| This compound | Acetyl chloride | Et₃N | DCM | 1-Acetyl-5-chloro-2-(piperidin-4-yloxy)pyridine | Not specified | General Method |

Introduction of Sulfonyl Groups for Advanced Intermediates

The introduction of a sulfonyl group onto the piperidine nitrogen leads to the formation of sulfonamides, which are important functional groups in many pharmaceutical agents. This transformation is typically achieved by reacting this compound with a sulfonyl chloride in the presence of a base like triethylamine or pyridine in an inert solvent.

A specific example is the reaction of 5-chloro-2-(piperidin-4-yloxy)-pyridine with ((S)-4-methyl-2,5-dioxo-imidazolidin-4-yl)-methanesulfonyl chloride. google.com This reaction, carried out in the presence of a base, yields a complex sulfonamide derivative, highlighting the utility of this functionalization in building more elaborate molecular architectures. google.com

Stereoselective Synthesis and Chiral Resolution of this compound Related Structures

The synthesis of enantiomerically pure piperidine derivatives is of great importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and safety profiles. While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters.

Stereoselective synthesis of chiral 4-hydroxypiperidine precursors is a key strategy to obtain enantiomerically pure final products. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, asymmetric reduction of N-protected 4-piperidones using chiral reducing agents can provide access to enantiomerically enriched 4-hydroxypiperidines.

Furthermore, chiral resolution of racemic mixtures of derivatized this compound analogues can be accomplished using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers on both analytical and preparative scales.

While specific examples detailing the stereoselective synthesis or chiral resolution of this compound derivatives are not extensively documented in the public domain, the general principles and established methodologies for chiral piperidine synthesis are directly applicable to this class of compounds.

Process Chemistry Considerations for Scalable Production of this compound

The scalable production of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates a robust and well-characterized manufacturing process. The primary synthetic route involves the Williamson ether synthesis, coupling a protected 4-hydroxypiperidine derivative with 2,5-dichloropyridine, followed by a deprotection step. The process chemistry for this route focuses on optimizing reaction conditions, controlling impurities, and ensuring the final product meets stringent purity specifications.

Synthesis of Precursor: 2,5-Dichloropyridine

Several methods for the synthesis of 2,5-dichloropyridine have been reported, each with its own set of challenges for industrial-scale production. guidechem.com One common laboratory method involves the diazotization of 2-amino-5-chloropyridine, followed by a Sandmeyer reaction. However, the use of diazonium salts can be hazardous on a large scale due to their potential for explosive decomposition. google.com

An alternative approach involves the direct chlorination of 2-chloropyridine. This reaction often leads to a mixture of dichlorinated isomers, including the desired 2,5-dichloropyridine and the undesired 2,3-dichloropyridine, which can be difficult to separate. google.com Process optimization for this step would focus on catalyst selection and reaction conditions to maximize the yield of the desired isomer.

A more recent and potentially more scalable method involves a multi-step process starting from maleic diester and nitromethane, proceeding through hydrogenation, cyclization, and finally chlorination to yield 2,5-dichloropyridine. google.com This route may offer better control over the final product's purity.

Table 1: Comparison of Synthetic Routes for 2,5-Dichloropyridine

| Starting Material | Key Reactions | Advantages for Scalability | Challenges for Scalability |

|---|---|---|---|

| 2-Amino-5-chloropyridine | Diazotization, Sandmeyer reaction | Readily available starting material | Hazardous diazonium salt intermediates, potential for explosive decomposition. google.com |

| 2-Chloropyridine | Direct chlorination | Fewer steps | Formation of isomeric byproducts requiring difficult separation. google.com |

Synthesis of Precursor: N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine is a crucial precursor, and its synthesis in a scalable and cost-effective manner is critical. A common method involves the protection of 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). chemicalbook.com Another approach starts from 4-piperidone (B1582916) hydrochloride hydrate, which is first neutralized and then reduced, followed by Boc protection. google.com

Process considerations for the synthesis of N-Boc-4-hydroxypiperidine include the choice of base, solvent, and reaction temperature to ensure complete reaction and minimize the formation of byproducts. The purification of N-Boc-4-hydroxypiperidine is typically achieved through crystallization. google.com

Table 2: Process Parameters for the Synthesis of N-Boc-4-hydroxypiperidine

| Step | Reagents | Solvent | Key Parameters |

|---|---|---|---|

| Boc Protection of 4-hydroxypiperidine | 4-hydroxypiperidine, Di-tert-butyl dicarbonate, Base (e.g., NaHCO₃, K₂CO₃) | Dichloromethane, Methanol | Temperature control, efficient mixing to ensure complete reaction. chemicalbook.comgoogle.com |

Williamson Ether Synthesis and Deprotection

The core of the synthesis is the Williamson ether coupling of N-Boc-4-hydroxypiperidine with 2,5-dichloropyridine. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Key process chemistry considerations for this step include:

Base Selection and Stoichiometry: The choice of base and its amount are critical to ensure complete deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine without causing side reactions.

Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the SNAr reaction. DMF is a common choice due to its high polarity and boiling point.

Temperature Control: The reaction is often exothermic, especially during the addition of the base. Careful temperature control is necessary to prevent runaway reactions and minimize the formation of impurities.

Impurity Control: A potential side reaction is the elimination of HCl from 2,5-dichloropyridine, leading to the formation of pyridyne intermediates and subsequent byproducts. The reaction of the alkoxide with the solvent (in the case of DMF) can also be a source of impurities at elevated temperatures.

Following the etherification, the Boc protecting group is removed under acidic conditions, typically using hydrochloric acid or trifluoroacetic acid, to yield the final product, this compound. The purification of the final compound is crucial and is often achieved by crystallization from a suitable solvent system to remove any unreacted starting materials and byproducts from the previous steps. Recrystallization is a key method for purifying solid piperidine derivatives. ycdehongchem.com The selection of an appropriate solvent is critical, where the compound is soluble at high temperatures but poorly soluble at low temperatures. ycdehongchem.com

Table 3: Key Process Steps and Considerations for the Synthesis of this compound

| Step | Reaction Type | Key Reagents | Critical Process Parameters | Potential Impurities |

|---|---|---|---|---|

| Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | N-Boc-4-hydroxypiperidine, 2,5-Dichloropyridine, Base (e.g., NaH, KOtBu) | Temperature control, choice of base and solvent, reaction time. | Unreacted starting materials, byproducts from side reactions of 2,5-dichloropyridine. |

| Deprotection | Acid-catalyzed cleavage of Boc group | Boc-protected intermediate, Acid (e.g., HCl, TFA) | Acid concentration, temperature, reaction time. | Incomplete deprotection, byproducts from acid-catalyzed side reactions. |

Chemical Reactivity and Derivatization Strategies of the 5 Chloro 2 Piperidin 4 Yloxy Pyridine Scaffold

Elaboration at the Piperidine (B6355638) Nitrogen: Introduction of Diverse Pharmacophores

The secondary amine of the piperidine ring in 5-chloro-2-(piperidin-4-yloxy)pyridine is a primary site for chemical modification, allowing for the straightforward introduction of various substituents through N-alkylation, N-acylation, and related reactions. This functionalization is a common strategy to append pharmacophores that can modulate the physicochemical properties and biological activity of the resulting molecules.

One notable derivatization involves the reaction of the piperidine nitrogen with a sulfonylmethyl group. For instance, this compound serves as a key intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors. In this context, the piperidine nitrogen is reacted with a sulfonylmethyl-imidazolidine-2,4-dione moiety to furnish complex structures like (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione google.com. This transformation highlights the nucleophilic character of the piperidine nitrogen and its ability to participate in sulfonylation reactions.

Another significant elaboration at the piperidine nitrogen is the introduction of heterocyclic moieties. In the development of G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes, the this compound scaffold has been utilized. A key synthetic step involves the coupling of the piperidine nitrogen with a chloropyrimidine derivative. Specifically, the reaction with 5-chloro-2-iodopyrimidine in the presence of a base like diisopropylethylamine leads to the formation of a C-N bond between the piperidine and pyrimidine (B1678525) rings acs.org. This yields complex molecules such as 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one, demonstrating the utility of this scaffold in accessing diverse and potent biological agents acs.org.

These examples underscore the versatility of the piperidine nitrogen as a handle for introducing a wide array of functional groups and pharmacophores, enabling the exploration of extensive chemical space in drug discovery programs.

Table 1: Examples of Derivatization at the Piperidine Nitrogen

| Starting Material | Reagent | Product | Therapeutic Target/Application |

| This compound | (S)-5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione derivative | (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione | MMP Inhibition google.com |

| This compound derivative | 5-Chloro-2-iodopyrimidine | 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | GPR119 Agonism acs.org |

Modifications on the Pyridine (B92270) Ring for Enhanced Biological Profiles

The pyridine ring of this compound, substituted with a chloro group at the 5-position, presents opportunities for further functionalization, primarily through cross-coupling reactions. The chlorine atom can act as a leaving group in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively. These modifications can significantly influence the electronic properties, conformation, and biological activity of the resulting compounds.

While specific examples of such modifications on the this compound core are not extensively detailed in the reviewed literature, the general principles of pyridine chemistry suggest a high potential for such derivatizations. For instance, the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids is a well-established method for the formation of C-C bonds researchgate.netnih.gov. This reaction would enable the synthesis of 5-aryl-2-(piperidin-4-yloxy)pyridine derivatives, which could lead to enhanced biological profiles through favorable interactions with target proteins.

Similarly, the Buchwald-Hartwig amination offers a powerful tool for the formation of C-N bonds by coupling aryl halides with amines wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgnih.gov. Applying this methodology to this compound would allow for the introduction of a variety of amino substituents at the 5-position of the pyridine ring. Such modifications are crucial in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

The Sonogashira coupling, which couples terminal alkynes with aryl halides, provides a route to 5-alkynyl-2-(piperidin-4-yloxy)pyridines soton.ac.uknih.gov. The introduction of a rigid alkynyl linker can be a valuable strategy in drug design for probing binding pockets and optimizing ligand-receptor interactions.

Although direct applications of these cross-coupling reactions to the this compound scaffold are not explicitly documented in the provided search results, the reactivity of the chloropyridine moiety is well-precedented, suggesting that these transformations are feasible and represent a promising avenue for the diversification of this chemical core.

Table 2: Potential Modifications on the Pyridine Ring via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-2-(piperidin-4-yloxy)pyridine |

| Buchwald-Hartwig Amination | Amine | 5-Amino-2-(piperidin-4-yloxy)pyridine |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-(piperidin-4-yloxy)pyridine |

Formation of Complex Polycyclic Systems Incorporating the this compound Core

The construction of fused or bridged polycyclic systems from the this compound core represents a more advanced derivatization strategy. Such transformations can lead to conformationally constrained analogues with potentially improved selectivity and potency for their biological targets. This can be achieved through intramolecular reactions that form new rings by connecting different parts of a pre-functionalized scaffold.

While the surveyed literature does not provide specific examples of the formation of complex polycyclic systems originating directly from the this compound core, several synthetic methodologies could be envisioned for this purpose. For instance, if a suitable functional group were to be introduced on the piperidine nitrogen or the pyridine ring, intramolecular cyclization reactions could be employed to build additional rings.

An example of a relevant synthetic strategy is the intramolecular Heck reaction, which can form a new C-C bond between an aryl halide and an alkene within the same molecule. If an alkenyl substituent were installed on the piperidine nitrogen of this compound, an intramolecular Heck reaction could potentially be used to form a new ring by coupling with the 5-chloro position of the pyridine ring.

Another approach could involve the synthesis of a derivative of this compound bearing a β-arylethylamide side chain, which could then undergo a Bischler-Napieralski or Pictet-Spengler type reaction to form a fused isoquinoline or tetrahydroisoquinoline ring system, respectively. These reactions are powerful tools for the construction of polycyclic nitrogen-containing heterocycles.

Although these strategies remain hypothetical in the context of the this compound scaffold based on the available information, they represent plausible and powerful methods for the synthesis of novel and structurally complex derivatives with potential applications in drug discovery. The successful implementation of such strategies would significantly expand the chemical space accessible from this versatile starting material.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Piperidin 4 Yloxy Pyridine Derivatives

Systematic Exploration of Substituent Effects on the Pyridine (B92270) Moiety

For instance, the replacement of the chloro group with other halogens, such as bromine or fluorine, can fine-tune the lipophilicity and electronic nature of the molecule. Studies on other pyridine series have demonstrated that electron-withdrawing groups, like the chloro group, can be critical for activity. For example, in a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, the presence of electron-withdrawing groups such as -CN, -Cl, -Br, and -NO2 on an adjacent aromatic ring was found to enhance inhibitory activity against E. coli. mdpi.com This suggests that the 5-chloro substituent in the title compound likely contributes significantly to its interaction with biological targets.

Furthermore, the introduction of other small alkyl or alkoxy groups at different positions on the pyridine ring could modulate potency and selectivity. However, without specific studies on 5-chloro-2-(piperidin-4-yloxy)pyridine derivatives, these hypotheses are based on general principles of medicinal chemistry and SAR trends observed in related pyridine scaffolds.

Conformational Impact of Piperidine (B6355638) Ring Modifications on Receptor Binding

The piperidine ring, a saturated heterocycle, can adopt various conformations, with the chair conformation being the most stable. The orientation of substituents on the piperidine ring can have a profound impact on how the molecule interacts with its biological target. In this compound, the ether linkage is at the 4-position of the piperidine ring.

Modifications to the piperidine ring, such as the introduction of substituents or its replacement with other cyclic amines, can alter the conformational preferences and, consequently, the biological activity. For example, studies on other piperidine-containing compounds have shown that substitution at the 3- or 4-position of the piperidine ring can significantly influence binding affinity. In a series of benzodioxazole-coupled piperidine derivatives, para-substitution on the piperidine ring was found to be preferable to meta-substitution for monoamine oxidase (MAO) inhibitory activity. nih.gov

Moreover, the nitrogen atom of the piperidine is a key site for modification. The addition of various substituents, from small alkyl groups to larger aromatic moieties, can impact solubility, cell permeability, and target engagement. The basicity of the piperidine nitrogen can also be crucial for forming salt bridges with acidic residues in a protein's binding pocket.

Analysis of Linker Length and Heteroatom Placement on Biological Activity

The ether linkage between the pyridine and piperidine moieties is a critical component of the this compound scaffold. The length and nature of this linker can dictate the relative orientation of the two cyclic systems, which is often a key determinant of biological activity.

In related series of compounds, altering the linker has been a common strategy to optimize activity. For example, in a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, a linker length of two carbons (n=2) between the piperidine and pyridine rings was found to be optimal for high affinity for the σ1 receptor. csic.es This highlights the importance of the spatial arrangement of the key pharmacophoric elements.

Bioisosteric Replacements and Scaffold Hopping in this compound Analogue Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties. csic.esdundee.ac.uk Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. For the this compound scaffold, several bioisosteric replacements could be envisioned. For instance, the pyridine ring could be replaced by other five- or six-membered heterocycles, such as pyrimidine (B1678525), pyrazine, or even a phenyl ring, to explore new chemical space and potentially improve properties like metabolic stability. The chlorine atom could be replaced by a trifluoromethyl group or a cyano group, which are common bioisosteres for halogens.

Scaffold hopping involves replacing the core molecular framework with a structurally different one while maintaining the original's biological activity. This can lead to the discovery of novel intellectual property and compounds with better drug-like properties. Starting from a lead compound like this compound, one could replace the entire pyridyl-piperidine ether core with a completely different scaffold that maintains the key pharmacophoric features in a similar spatial arrangement. For example, a strategy of scaffold-hopping from bioactive flavonoids led to the discovery of potent anticancer agents. nih.gov

Contributions of Steric and Electronic Parameters to Potency and Selectivity

The potency and selectivity of this compound derivatives are governed by a delicate balance of steric and electronic factors. The steric bulk of substituents on both the pyridine and piperidine rings can influence how the molecule fits into a binding pocket. Large, bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient van der Waals interactions.

The electronic properties of the substituents also play a crucial role. The electron-withdrawing nature of the chlorine atom on the pyridine ring influences the electron density of the entire aromatic system, which can affect its ability to participate in π-π stacking or other electronic interactions with the target protein. Similarly, the basicity of the piperidine nitrogen, which can be modulated by substituents, is critical for forming ionic bonds or hydrogen bonds.

Quantitative structure-activity relationship (QSAR) studies on related compound series often reveal the importance of parameters such as logP (lipophilicity), pKa (acidity/basicity), and various steric and electronic descriptors in determining biological activity. A systematic exploration of these parameters would be essential for the rational design of more potent and selective analogues of this compound.

Biological Activity and Pharmacological Mechanisms of 5 Chloro 2 Piperidin 4 Yloxy Pyridine Analogues

Agonism of G-Protein-Coupled Receptor 119 (GPR119)

Analogues of 5-Chloro-2-(piperidin-4-yloxy)pyridine have been identified as potent agonists of the G-protein-coupled receptor 119 (GPR119). nih.govnih.govuni.lunih.govnih.govnih.gov This receptor is predominantly expressed in the pancreatic β-cells and the enteroendocrine L- and K-cells of the gastrointestinal tract. nih.govnih.govuni.lunih.govnih.govnih.gov The activation of GPR119 by these analogues initiates a dual mechanism of action that is highly relevant for glycemic control. nih.govnih.govuni.lunih.govnih.gov

Stimulation of Glucose-Dependent Insulin (B600854) Release from Pancreatic β-Cells

A primary pharmacological effect of GPR119 agonism by these analogues is the direct stimulation of glucose-dependent insulin release from pancreatic β-cells. nih.govnih.govuni.lunih.govnih.gov This action is contingent on ambient glucose levels, meaning that insulin secretion is enhanced primarily when blood glucose is elevated. nih.govnih.gov This glucose-dependent mechanism is a significant advantage as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents. In rodent models, potent GPR119 agonists have demonstrated the ability to cause the release of insulin from pancreatic islets and increase insulin levels in vivo in a glucose-dependent manner. nih.gov

Promotion of Incretin (B1656795) Hormone Secretion (GLP-1)

In addition to their direct effects on the pancreas, these GPR119 agonists also act on the enteroendocrine cells in the gastrointestinal tract to promote the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). nih.govnih.govuni.lunih.govnih.gov GLP-1 is a potent antihyperglycemic hormone that further enhances glucose-dependent insulin secretion from the pancreas. nih.govnih.govnih.gov It also has the beneficial effects of inhibiting glucagon (B607659) release and slowing gastric emptying, both of which contribute to reducing postprandial glucose excursions. nih.govnih.gov Rodent studies have also suggested that GLP-1 may help in the preservation of insulin-releasing pancreatic islet β-cells. nih.govnih.gov

One notable analogue, BMS-903452, demonstrated a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels in a single ascending dose study in healthy humans. nih.govuni.lunih.govnih.gov

Therapeutic Relevance in Type 2 Diabetes Mellitus Pathophysiology

The dual mechanism of stimulating both insulin and incretin hormone release makes GPR119 agonists, including analogues of this compound, a promising therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). nih.govnih.govuni.lunih.govnih.gov T2DM is characterized by insulin resistance and insufficient insulin secretion. nih.gov By addressing both of these pathophysiological components, these compounds have the potential to provide more effective glycemic control. nih.govnih.gov

The potent and selective analogue, BMS-903452, has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes. nih.govuni.lunih.gov The potential for combining GPR119 agonists with other antidiabetic agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, has also been explored. This combination has been shown to produce synergistic increases in active GLP-1 levels, suggesting a potential for enhanced glucose control in patients with T2DM. nih.gov

Table 1: In Vitro Activity of a Representative GPR119 Agonist Analogue

| Compound | Target | Assay Type | Activity (EC50) |

|---|---|---|---|

| BMS-903452 (analogue) | GPR119 | Cell-based | Potent agonistic activity |

Table 2: In Vivo Effects of a Representative GPR119 Agonist Analogue in Rodent Models

| Compound | Animal Model | Effect |

|---|---|---|

| BMS-903452 (analogue) | Rodent models of diabetes | Efficacious in acute and chronic models |

Inhibition of Matrix Metalloproteinases (MMPs)

Based on the conducted research, there is no publicly available scientific literature detailing the activity of this compound analogues as inhibitors of matrix metalloproteinases (MMPs).

Specificity Towards Individual MMP Subtypes (e.g., MMP12)

There is no available data from the conducted searches regarding the specificity of this compound analogues towards individual MMP subtypes, such as MMP12.

Potential Applications in Inflammatory and Connective Tissue Disorders

Due to the lack of information on the MMP inhibitory activity of this compound analogues, there is no basis to suggest their potential applications in inflammatory and connective tissue disorders through this mechanism.

Modulation of Interleukin-1 Beta (IL-1β) Release

Analogues of this compound have emerged as potent modulators of the inflammatory cytokine Interleukin-1 Beta (IL-1β). IL-1β is a central mediator in innate immune responses and inflammation, and its dysregulation is implicated in a range of autoinflammatory diseases, metabolic syndromes, and malignancies. csic.esnih.gov The inhibition of IL-1β has been shown to lead to a rapid and sustained reduction in disease severity, highlighting the therapeutic potential of targeting this pathway. csic.esnih.gov

Research has led to the discovery of a series of 2,3,5-trisubstituted pyridine (B92270) analogues that effectively block the release of IL-1β. csic.esnih.gov A subsequent optimization of this series resulted in compounds with not only potent and selective inhibition of IL-1β release but also improved pharmacological properties. csic.es One notable analogue, 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethylsulfonamido)pyridine , was synthesized from 2-chloro-5-(piperidin-4-yloxy)pyridine (B8658287) dihydrochloride (B599025) and has demonstrated significant inhibitory activity. csic.es

A particularly promising compound from this class, identified as 13b (AIK3-305) , is an orally available and selective inhibitor of IL-1β. nih.gov In vivo studies using a lipopolysaccharide (LPS) endotoxic shock model in mice have demonstrated the efficacy of this compound in reducing IL-1β levels in various tissues. nih.gov The selective inhibition of IL-1β, without significantly affecting other cytokines like IL-1α, is considered advantageous as it may preserve necessary antimicrobial responses and reduce the risk of opportunistic infections. csic.es

Impact on Inflammatory Signaling Pathways

The mechanism by which these 2,3,5-trisubstituted pyridine analogues modulate IL-1β release involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway. csic.esnih.gov The p38α MAPK pathway plays a crucial role in the production of IL-1β, making it an attractive target for therapeutic intervention in autoinflammatory diseases. csic.es These compounds act as allosteric inhibitors of MAP kinases, thereby blocking the stimulus-induced release of IL-1β. nih.gov This allosteric inhibition offers a mechanism for modulating the inflammatory response mediated by this key signaling pathway. The selective action on the p38α/MK2 pathway is a key aspect of their post-transcriptional modulation of IL-1β release. csic.es

Other Identified Biological Activities and Potential Therapeutic Applications

Beyond their anti-inflammatory effects, analogues of this compound have been investigated for a range of other biological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

Antimicrobial (Antibacterial, Antifungal) Properties

The pyridine and piperidine (B6355638) moieties are common features in many antimicrobial agents. nih.gov Various derivatives incorporating these rings have shown activity against a spectrum of bacterial and fungal pathogens. nih.gov For instance, compounds bearing chloro and hydroxy groups on a pyridine scaffold have exhibited excellent antimicrobial activity against strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus. nih.gov

Specifically, 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one has been identified as a potent agent against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum. nih.gov Furthermore, Mannich bases of pyrol-pyridine have shown moderate activity against Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as the fungi Aspergillus oryzae and Aspergillus fumigates. nih.gov While direct studies on this compound analogues are limited, the established antimicrobial potential of these related structures suggests a promising area for future investigation.

| Compound Class | Tested Organisms | Activity Level |

| Pyridine derivatives with chloro and hydroxy groups | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus | Excellent |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent |

| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate |

Antiviral Activity, Including HIV-1

The this compound scaffold is of significant interest in the development of antiviral agents, particularly against the Human Immunodeficiency Virus 1 (HIV-1). A novel series of piperidine-linked pyridine analogues have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have shown potent activity against wild-type and drug-resistant strains of HIV-1. nih.gov

One highly potent compound, BD-c1 , exhibited an EC50 value of 10 nM and a high selectivity index, demonstrating lower cytotoxicity than the established NNRTI, etravirine. nih.gov Another analogue, BD-e2 , with an EC50 of 5.1 nM, showed greater antiviral efficacy against wild-type HIV-1 than several approved drugs, including nevirapine, delavirine, efavirenz, and zidovudine. nih.gov These piperidine-substituted purine (B94841) derivatives have also shown promise as potent antiviral agents. nih.gov A patent has also been filed for piperidine and piperazine (B1678402) derivatives for their use in treating viral infections, including hepatitis C. google.com

| Compound | EC50 (Wild-Type HIV-1) | Selectivity Index (SI) |

| BD-c1 | 10 nM | ≥14,126 |

| BD-e2 | 5.1 nM | Not Reported |

| Etravirine (reference) | 2.2 nM | 12,884 |

Antimalarial and Anticancer Effects

The quinoline (B57606) scaffold, structurally related to pyridine, is a well-established pharmacophore in antimalarial drug discovery. nih.gov While direct evidence for the antimalarial activity of this compound analogues is not extensively documented, related structures have shown promise. For instance, pyronaridine, a complex antimalarial compound, includes a substituted pyridine ring in its structure. google.com

In the realm of oncology, pyridine derivatives are recognized as a significant class of compounds in the development of anticancer drugs. mdpi.com They have been investigated for the treatment of various cancers, including breast cancer, myeloid leukemia, pancreatic cancer, and liver cancer. mdpi.com The anticancer potential of piperidine-containing compounds has also been reviewed, highlighting their ability to activate or inhibit signaling pathways crucial for cancer regulation. mdpi.com A patent for piperidine and piperazine derivatives also includes their potential use as antineoplastic agents. google.com

Neurodegenerative Disorder Modulation

The pyridine alkaloid structure is found in numerous natural products with activity in the central nervous system (CNS). mdpi.com This has spurred interest in synthetic pyridine derivatives for the treatment of neurodegenerative disorders. While specific studies on this compound analogues in this area are not widely published, related compounds have shown neuroprotective potential. For example, a calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide , has demonstrated neuroprotective effects in biological models of Parkinson's disease. mdpi.com This suggests that the broader class of compounds containing a substituted chlorophenyl moiety may have therapeutic applications in neurodegeneration.

Multikinase Inhibition Profile

The this compound scaffold serves as a foundational structure in the design of various kinase inhibitors. Analogues built upon this and structurally related pyridine cores have been investigated for their inhibitory activity against a wide range of protein kinases. This exploration often reveals a multikinase inhibition profile, where a single compound can target several kinases, sometimes across different kinase families. Such polypharmacology can be advantageous for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Research into pyridine-based compounds has led to the identification of potent inhibitors with varying degrees of selectivity. A notable example, while not a direct analogue, is a compound from the imidazo[4,5-b]pyridine series, which shares a core pyridine structure. This compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (also referred to as compound 27e ), was identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.govnih.gov

To elucidate its broader kinase selectivity, compound 27e was subjected to extensive profiling against a panel of 442 kinases using the KINOMEScan™ technology at a concentration of 1 µM. nih.govacs.org The results of this comprehensive screening demonstrated that 27e is a potent dual inhibitor of FLT3 and Aurora kinases with a relatively clean off-target profile. nih.gov

The primary targets of 27e were confirmed to be Aurora-A and Aurora-B, with dissociation constants (Kd) of 7.5 nM and 48 nM, respectively. nih.govnih.gov It also potently inhibited wild-type FLT3 with a Kd of 6.2 nM and clinically relevant mutants, including FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). nih.gov The screening revealed that at a 1 µM concentration, 27e significantly inhibited Aurora-A, -B, and -C. nih.gov Furthermore, the screening confirmed strong inhibition of wild-type FLT3 and its clinically relevant mutants. nih.gov

The broader kinome scan indicated that 27e has few off-target activities, which is a desirable characteristic for a clinical candidate to minimize potential side effects. nih.gov The detailed kinase inhibition data from such screenings are crucial for understanding the compound's mechanism of action and for predicting its therapeutic potential and possible toxicities.

The development of such pyridine-based compounds highlights the utility of this scaffold in generating potent and selective kinase inhibitors. The multikinase inhibition profile of these analogues is a key factor in their pharmacological characterization and their potential application in targeted therapies.

Table 1: Kinase Inhibition Profile of Compound 27e

| Kinase Target | Dissociation Constant (Kd) (nM) |

| Aurora-A | 7.5 |

| Aurora-B | 48 |

| FLT3 (wild-type) | 6.2 |

| FLT3-ITD | 38 |

| FLT3(D835Y) | 14 |

Preclinical Pharmacological and Toxicological Assessment of 5 Chloro 2 Piperidin 4 Yloxy Pyridine Derivatives

In Vitro Efficacy Evaluation

The initial assessment of the therapeutic potential of 5-Chloro-2-(piperidin-4-yloxy)pyridine derivatives involves a series of in vitro assays designed to measure their activity at the molecular and cellular level. These evaluations are critical for establishing a preliminary structure-activity relationship (SAR) and identifying the most promising candidates for further development.

A key area of investigation for this class of compounds has been their activity as agonists for G-protein-coupled receptors (GPCRs), particularly GPR119. GPR119 is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, making it a significant target for type 2 diabetes treatment. nih.gov Agonists of this receptor can stimulate glucose-dependent insulin (B600854) release directly from the pancreas and also promote the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from the gut. nih.gov

In the development of treatments for type 2 diabetes, researchers have identified potent and selective GPR119 agonists from the pyridone class of compounds, which includes derivatives of this compound. nih.gov One notable example is BMS-903452, which emerged from an optimization program focused on this chemical series. nih.gov Cell-based assays were instrumental in confirming its function as a GPR119 agonist, demonstrating its ability to activate the receptor and trigger the downstream signaling pathways responsible for insulin and GLP-1 secretion. nih.gov

Derivatives sharing the piperidine-pyridine scaffold have also been evaluated for their ability to inhibit specific enzymes implicated in disease. For instance, certain pyridylpiperazine hybrid derivatives have been investigated as inhibitors of urease, a nickel-dependent enzyme that is crucial for the survival of pathogens like Helicobacter pylori. nih.gov In vitro inhibition assays are used to determine the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀).

Similarly, other related structures, such as trisubstituted pyrimidine (B1678525) compounds, have been identified as inhibitors of the interaction between the CDC42 GTPase and its downstream effector, a p21-activated kinase (PAK) protein. nih.gov This interaction is vital for the progression of multiple tumor types. nih.gov The potency of these inhibitors is quantified through assays that measure their ability to block this protein-protein interaction or through their cytotoxic effects on cancer cell lines. For example, the indazolyl-containing compound 5 showed significant potency across several cancer cell lines. nih.gov

Table 1: In Vitro Inhibition of Cancer Cell Lines by a CDC42 Inhibitor Derivative

| Cell Line | IC₅₀ (μM) |

|---|---|

| SKM28 | 2.6 |

| A375 | 3.9 |

| HT29 | 3.9 |

| MIA PaCa-2 | 3.9 |

| PANC-1 | 3.9 |

Data sourced from a study on CDC42 inhibitors, where compound 5, containing a related structural motif, demonstrated potent effects. nih.gov

Another study synthesized piperidine-dihydropyridine hybrids and tested their in vitro anticancer activity against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines, with some compounds showing significant inhibitory effects. researchgate.net

Table 2: Anticancer Activity of a Piperidine-Dihydropyridine Hybrid (Carboxamide Series)

| Cell Line | IC₅₀ (μM) |

|---|---|

| A-549 | 15.94 |

| MCF-7 | 22.12 |

Data for a compound featuring a 3-fluoro substitution, showing robust inhibitory effects against cancer cell lines. researchgate.net

Confirming that a compound interacts with its intended target within a living cell is a critical step in preclinical evaluation. Biophysical methods like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are powerful, label-free techniques used to verify target engagement in intact cells. nih.gov These assays can distinguish between on-target and off-target activities and are crucial for validating the mechanism of action. nih.gov

For GPR119 agonists like BMS-903452, functional cellular assays demonstrate target engagement by measuring the physiological response, such as the stimulation of glucose-dependent insulin release from pancreatic cell lines or GLP-1 secretion from intestinal cell lines. nih.gov For anticancer agents, functional assays may involve measuring the inhibition of cell proliferation or the induction of apoptosis in cancer cell lines following treatment with the compound. nih.gov For example, studies on CDC42 inhibitors confirm target engagement by demonstrating a blockage of the interaction with the PAK protein within the cellular environment. nih.gov

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models that mimic human diseases. These studies are essential for evaluating the compound's efficacy in a complex biological system.

Derivatives developed as GPR119 agonists have been tested in rodent models of type 2 diabetes to assess their impact on glucose control. The compound BMS-903452 proved to be efficacious in both acute and chronic rodent models of diabetes. nih.gov These studies measure key parameters like blood glucose levels, plasma insulin, and GLP-1 concentrations following administration of the compound. The positive outcomes in these animal models, showing improved glucose homeostasis and stimulated insulin secretion, provided the basis for advancing these compounds toward clinical trials. nih.gov Compounds bearing a piperidine (B6355638) nucleus have been associated with controlling plasma glucose and insulin levels. scielo.br

For derivatives with anticancer potential, efficacy is often evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov The growth of the tumor is monitored over time in treated versus untreated animals to determine the compound's ability to inhibit tumor progression.

Several compounds with a pyrimidine structure related to this compound have demonstrated significant anti-tumor activity in such models. nih.gov For instance, the lead compound PTI-868 showed tumor growth inhibition in multiple nude mouse xenograft models and was selected for preclinical development. nih.gov Similarly, the CDC42 inhibitor ARN25499 was found to be efficacious in a patient-derived xenograft (PDX) tumor mouse model, highlighting its potential as a preclinical candidate. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling.rsc.orgnih.gov

The ADMET profile of a drug candidate determines its pharmacokinetic properties and potential for toxicity. For derivatives of this compound, particularly those developed as GPR119 agonists, a favorable ADMET profile is essential for advancing to clinical trials.

Assessment of Metabolic Stability and Cytochrome P450 Inhibition.nih.govacs.org

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes from different species (e.g., mouse, human) are standard for predicting in vivo metabolic clearance. For a series of pyridone-based GPR119 agonists derived from the this compound scaffold, metabolic stability was a crucial parameter for optimization. For instance, the advanced derivative BMS-903452 emerged from a program focused on improving such properties. nih.govacs.org

The potential for drug-drug interactions is primarily assessed by evaluating the inhibition of cytochrome P450 (CYP450) enzymes. These enzymes are responsible for the metabolism of a vast number of drugs. Significant inhibition of a major CYP isoform can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. In the development of pyridone-based GPR119 agonists, lead compounds were screened against a panel of key CYP enzymes. One key derivative, compound 29 , demonstrated an excellent safety profile in this regard, with minimal to no inhibition observed across nine different CYP450 enzymes at concentrations up to 40 μM. acs.org

Table 1: In Vitro Cytochrome P450 Inhibition Profile for a Representative Pyridone Derivative (Compound 29)

| Cytochrome P450 Isoform | Inhibition (IC₅₀) |

|---|---|

| CYP1A2 | > 40 μM |

| CYP2C9 | > 40 μM |

| CYP2C19 | > 40 μM |

| CYP2D6 | > 40 μM |

| CYP3A4 | > 40 μM |

| Other isoforms | > 40 μM |

Data derived from a study on a key intermediate compound in the development of BMS-903452. acs.org

Evaluation of hERG Channel Inhibition.researchgate.netnih.gov

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, screening for hERG liability is a mandatory step in preclinical toxicology. While specific hERG IC₅₀ values for this compound itself are not widely published, research programs focused on its derivatives, such as GPR119 agonists, have actively worked to mitigate this risk. researchgate.net

Medicinal chemistry strategies, such as the introduction of nitrogen atoms into aromatic rings (e.g., using a pyridyl group), are known to reduce hERG binding affinity. cambridgemedchemconsulting.com Drug discovery programs have successfully identified potent GPR119 agonists with significantly reduced hERG liabilities, demonstrating that the scaffold can be modified to avoid this off-target effect. researchgate.net The variability in hERG assay results due to different experimental conditions underscores the importance of standardized testing protocols. nih.gov A common safety margin sought in drug discovery is a 30-fold or greater window between the hERG IC₅₀ value and the maximum free plasma concentration of the drug at therapeutic doses. cambridgemedchemconsulting.com

Cytotoxicity and Genotoxicity Screening.acs.orgnih.gov

Cytotoxicity assays are used to determine if a compound is toxic to cells. These tests are typically performed on various cell lines, including hepatic cell lines like HepG2, to assess the potential for liver toxicity. During the optimization of pyridone-based GPR119 agonists, a key derivative, compound 29 , was evaluated for cytotoxicity and was found to be non-toxic to HepG2 cells at concentrations up to 40 μM. acs.org

Genotoxicity screening assesses the potential of a compound to damage genetic material (DNA), which can lead to cancer. The Ames test, which uses specific strains of Salmonella typhimurium bacteria, is a widely used initial screen for mutagenic potential. A recent 2024 study on pyrazolo[3,4-b] pyridine (B92270) derivatives, which share structural similarities with the compounds of interest, found that they did not exhibit genotoxic effects in the Ames test at doses up to 5 mM. nih.gov This suggests that the core pyridine structure is not inherently mutagenic. Further studies, such as the micronucleus test in rodents, provide in vivo confirmation of a lack of genotoxic potential. cdc.gov

Table 2: Preclinical Cytotoxicity and Genotoxicity Data for Representative Pyridine Derivatives

| Assay | Test System | Compound Type | Result |

|---|---|---|---|

| Cytotoxicity | HepG2 Cell Line | Pyridone Derivative (Compound 29) | No cytotoxicity observed at 40 μM acs.org |

Plasma Protein Binding Characteristics.nih.gov

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active compound available to interact with its target. High plasma protein binding can affect a drug's pharmacokinetic profile. Research into related compound classes has shown that structural modifications can be used to modulate this characteristic. For example, replacing a coumarin (B35378) core with a 2-pyridone structure in a series of kinetic stabilizers led to derivatives with significantly reduced plasma protein binding, improving their drug-like properties. nih.gov This finding is highly relevant for the pyridone derivatives of this compound. While specific binding percentages for all derivatives are not available, this illustrates a clear strategy used during optimization to ensure an appropriate free fraction of the drug.

Correlation of In Vitro and In Vivo Pharmacological Responses

A primary goal of preclinical assessment is to establish a strong correlation between in vitro activity and in vivo efficacy. For GPR119 agonists based on the this compound scaffold, a clear link has been demonstrated. The potent and selective activation of the GPR119 receptor in vitro, measured by increases in intracellular cyclic AMP (cAMP), translates directly to measurable pharmacological effects in animal models. nih.gov

The clinical candidate BMS-903452 serves as a prime example. Its high potency as a GPR119 agonist in cell-based assays was predictive of its efficacy in both acute and chronic rodent models of diabetes. nih.govacs.org In vivo studies confirmed that administration of BMS-903452 led to improved glucose tolerance and increased levels of the incretin hormone GLP-1, consistent with its in vitro mechanism of action. nih.govresearchgate.net Furthermore, single ascending dose studies in healthy humans showed a dose-dependent increase in exposure, linking the preclinical pharmacokinetic profile to human pharmacology. nih.gov

In some cases, derivatives have been designed for low systemic absorption to restrict their action to the gut. For these compounds, low in vitro gut permeability and poor oral absorption in animal models correlate with a localized pharmacological effect, namely the secretion of incretin hormones, without high systemic exposure. nih.gov This demonstrates another form of successful in vitro to in vivo correlation, where the ADMET profile is intentionally designed to achieve a specific, localized therapeutic effect.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Piperidin 4 Yloxy Pyridine and Its Analogues

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. nih.govfrontiersin.org This method is crucial for understanding the binding mode of ligands and for virtual screening of compound libraries. For analogues of 5-Chloro-2-(piperidin-4-yloxy)pyridine, molecular docking studies have been essential in elucidating their interaction with the GPR119 receptor. nih.govfrontiersin.org

Research into a variety of synthetic GPR119 agonists has revealed both common and distinct binding mechanisms that influence their potency. frontiersin.org Docking analyses of different agonist series, which often share the piperidine-ether-pyridine core structure, into the GPR119 binding pocket have identified key interactions. frontiersin.orgnih.gov For instance, studies on APD597 derivatives and other synthetic agonists have utilized molecular docking to define the necessary structural framework for effective binding. nih.govfrontiersin.org A comparative analysis of various agonists bound to GPR119 indicates that while certain interactions are conserved, specific structural differences in the ligands lead to varied binding conformations and potencies. frontiersin.org For example, π-π stacking interactions between the aromatic portions of the ligands and residues like F157 and W265 in the receptor have been observed to be significant for binding. frontiersin.org

The chemical structure of many GPR119 agonists can be broken down into three main parts: a central core (like the piperidin-4-yloxy-pyridine), a head group with aromatic rings, and a lipophilic tail. frontiersin.org The nature of these components dictates the affinity for the GPR119 receptor. frontiersin.org The development of potent and selective GPR119 agonists, such as BMS-903452, has heavily relied on computer-assisted drug design, which includes molecular docking to optimize ligand-target interactions. nih.govlookchem.com

| Compound Class | Target | Key Interactions Noted in Docking Studies |

| APD597 derivatives | GPR119 | π-π stacking with F157 and W265 |

| Pyridone-containing agonists | GPR119 | Optimization of core, head, and tail interactions |

| Pyridine (B92270) derivatives | Various | Geometry determined by linkers and functional groups influences protein interaction |

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. nih.gov This model serves as a 3D query to screen compound databases for novel molecules with the potential for similar activity.

A significant advancement in the development of GPR119 agonists was the creation of the first predictive pharmacophore model for this class of compounds. nih.gov A training set of 24 GPR119 agonists was used to generate a five-feature pharmacophore hypothesis. This optimal model consists of two hydrogen bond acceptors and three hydrophobic features. nih.gov The statistical significance of this model was demonstrated by a high correlation coefficient (0.969), indicating its strong predictive power. nih.gov

The validity of this pharmacophore model was further confirmed by using it to predict the activity of a separate test set of 25 known GPR119 agonists, which resulted in a correlation coefficient of 0.933. nih.gov Such a validated model is invaluable for several reasons: it aids in the virtual screening of large chemical libraries to identify new potential hits, guides the optimization of existing leads by highlighting which features are essential for activity, and helps in understanding the structure-activity relationship (SAR) of the agonists. nih.gov Many reported GPR119 agonists, including those with the piperidine-ether scaffold, fit this pharmacophore model, which typically includes a carbamate (B1207046) or heterocycle-capped piperidine (B6355638) linked to an aryl group with a strong acceptor like a pyridine. lookchem.com

| Pharmacophore Model Features for GPR119 Agonists |

| Hydrogen Bond Acceptors (2) |

| Hydrophobic Features (3) |

| Model Statistics |

| Correlation Coefficient (Training Set) |

| Correlation Coefficient (Test Set) |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model.

While a specific QSAR study solely focused on this compound is not publicly detailed, the principles of QSAR have been widely applied to similar heterocyclic compounds, such as pyrimidine (B1678525) derivatives, to guide drug design. nih.gov In a typical QSAR study for GPR119 agonists, a dataset of compounds with the piperidine-ether-pyridine scaffold and their corresponding biological activities (e.g., EC50 values) would be assembled. semanticscholar.orgnih.gov

The process involves:

Data Collection: Gathering a set of structurally related compounds with measured GPR119 agonist activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic properties.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or more advanced methods like Artificial Neural Networks (ANN) to create an equation that links the descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). nih.gov

For example, a QSAR study on pyrimidine derivatives targeting the VEGFR-2 receptor successfully developed models with high correlation coefficients (R² up to 0.998 for ANN), demonstrating the power of this approach. nih.gov A similar approach for GPR119 agonists would allow researchers to predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov

| QSAR Modeling Step | Description | Example Method |

| Data Collection | Assembling compounds with known biological activity. | GPR119 agonists with measured EC50 values. |

| Descriptor Calculation | Quantifying molecular properties. | Electronic, steric, hydrophobic descriptors. |

| Model Building | Creating a mathematical relationship. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). |

| Model Validation | Assessing the predictive ability of the model. | Cross-validation, external test set. |

Conformational Analysis and Energy Minimization Techniques

The three-dimensional conformation of a ligand is critical for its ability to bind to a receptor and elicit a biological response. Conformational analysis involves identifying the stable, low-energy conformations of a molecule that are likely to exist under physiological conditions. Energy minimization is a computational process used to find the 3D arrangement of atoms with the lowest potential energy.

For GPR119 agonists, conformational analysis has been pivotal in understanding the nuances of receptor activation. nih.gov Studies have shown that even minor structural changes in a ligand can lead to significant differences in its preferred conformation, which in turn can have a large impact on its pharmacological profile. lookchem.com

A key study formulated a conformation-based hypothesis to explain the agonist response at the GPR119 receptor by analyzing conformationally restricted bridged piperidine analogues. nih.govfigshare.com This research highlighted that the specific shape adopted by the ligand is crucial for effective receptor activation. nih.govfigshare.com Furthermore, work on a series of GPR119 agonists built around a 3,8-diazabicyclo[3.2.1]octane scaffold revealed that conformational restriction can lead to markedly different pharmacology between species (e.g., human vs. mouse), even when binding affinity is similar. lookchem.com This underscores the importance of considering the dynamic and conformational aspects of ligand-receptor interactions. Energy minimization techniques are routinely applied to prepare the 3D structures of ligands like this compound before they are used in docking or pharmacophore studies to ensure that a relevant, low-energy conformation is being evaluated. nih.gov

Analytical Methodologies for the Characterization and Purity Assessment of 5 Chloro 2 Piperidin 4 Yloxy Pyridine

Spectroscopic Techniques for Structural Elucidation (NMR, MS)

Spectroscopic methods are indispensable for confirming the molecular structure of 5-Chloro-2-(piperidin-4-yloxy)pyridine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide a detailed map of the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the expected NMR signals would correspond to the distinct protons and carbons of the chloropyridine and piperidine (B6355638) rings. While specific spectral data for this exact compound is not widely published, analysis of related pyridine (B92270) derivatives confirms the utility of NMR in structural verification. rsc.org For instance, the aromatic region of the ¹H NMR spectrum would show characteristic signals for the protons on the substituted pyridine ring, while the aliphatic region would display signals corresponding to the protons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of a compound. The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₀H₁₃ClN₂O. nih.gov The monoisotopic mass of the compound is 212.07164 Da. nih.govuni.lu Analysis via electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 213.07892, along with other common adducts. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 213.07892 |

| [M+Na]⁺ | 235.06086 |

| [M+NH₄]⁺ | 230.10546 |

| [M+K]⁺ | 251.03480 |

| [M-H]⁻ | 211.06436 |

Data sourced from PubChem predictions. uni.lu

Chromatographic Methods for Purity and Quantitative Analysis (HPLC, LC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, such as starting materials, by-products, or degradation products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for purity assessment in the pharmaceutical industry. For a compound like this compound, a reversed-phase HPLC method would typically be developed. Such methods effectively separate compounds based on their polarity. A typical HPLC system for analyzing this compound would involve:

Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C8 or a Primesep 100. ub.edusielc.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer). ub.edunih.gov

Detection: A UV detector set to a wavelength where the pyridine chromophore absorbs, for example, around 200-260 nm. sielc.com

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, HPLC is often coupled with a mass spectrometer. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz This technique is particularly useful for identifying and quantifying trace-level impurities. By using a triple quadrupole mass spectrometer in modes like Highly-Selective Selected Reaction Monitoring (H-SRM), analysts can achieve very low limits of detection. ub.edu The identity of a peak can be confirmed by both its retention time and its specific mass-to-charge ratio, providing a high degree of confidence in the results. nih.gov

Table 2: Example HPLC Method Parameters for Related Chloropyridine Analysis

| Parameter | Condition |

|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.05% Sulfuric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

Parameters are based on a method for 4-Amino-2-chloropyridine and are illustrative. sielc.com

Chiral Chromatography for Enantiomeric Purity Determination

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule, as is the case with many drug candidates, the determination of enantiomeric purity would become critical. For example, related compounds such as (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine possess a stereocenter, and their biological activity is often specific to one enantiomer. bldpharm.compharmaffiliates.com

In such cases, chiral chromatography would be the required analytical method. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. This allows for the precise quantification of the enantiomeric excess (ee), a critical quality attribute for chiral APIs.

Solid-State Characterization, Including X-ray Diffraction of Crystalline Forms

The solid-state properties of a pharmaceutical compound, such as its crystalline form (polymorphism), can significantly impact its stability, solubility, and bioavailability. The compound is known to exist in various solid forms, including as a powder and as hydrochloride salts. sigmaaldrich.comthsci.com

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While the specific crystal structure for this compound is not publicly available, data from closely related molecules like 5-Chloro-2-(phenyldiazenyl)pyridine illustrates the type of information obtained. nih.gov The analysis provides precise details on the crystal system, unit cell dimensions, and atomic positions. nih.gov This information is crucial for identifying different polymorphs and understanding intermolecular interactions within the crystal lattice. Powder X-ray diffraction (PXRD) is more commonly used in routine analysis to identify the crystalline form and monitor for polymorphic changes during manufacturing and storage.

Table 3: Example Crystal Data from X-ray Diffraction of a Related Compound, 5-Chloro-2-(phenyldiazenyl)pyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClN₃ |

| Crystal System | Monoclinic |

| a (Å) | 6.1136 (2) |

| b (Å) | 9.0940 (4) |

| c (Å) | 18.6839 (8) |

| β (°) | 91.459 (3) |

| Volume (ų) | 1038.43 (7) |

This data is for a structurally related compound and serves to exemplify the output of an XRD analysis. nih.gov

Patent Landscape and Intellectual Property Considerations for 5 Chloro 2 Piperidin 4 Yloxy Pyridine and Its Derivatives

Analysis of Key Patent Applications and Granted Patents Protecting the Compound and its Uses

A detailed analysis of the patent literature reveals a focused effort to protect a class of pyridine (B92270) derivatives, including 5-Chloro-2-(piperidin-4-yloxy)pyridine, as potent kinase inhibitors. These patents form a protective web that covers the composition of matter, methods of use, and pharmaceutical compositions.

Key patent documents provide insight into the intellectual property strategy for this chemical space. For instance, a significant patent family, including publications such as WO2007010527A1, US7648993B2, and EP1907381A1, discloses a range of pyridine derivatives that are asserted to be inhibitors of protein kinases. The claims within these patents are often broad enough to encompass a variety of substituents on the pyridine and piperidine (B6355638) rings, thereby protecting not just a single compound but a whole class of related molecules.

The core of the intellectual property protection often lies in the "composition of matter" claims, which grant exclusivity over the chemical structure of the novel compounds themselves. For example, a claim might read, "A compound of Formula (I), or a pharmaceutically acceptable salt thereof, wherein..." followed by a generic structure that includes this compound as a specific embodiment. This type of claim is the most powerful form of patent protection for a new drug, as it prevents others from making, using, or selling the protected compound for any purpose.